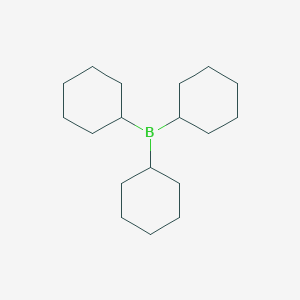

Tricyclohexylborane

Beschreibung

Historical Trajectory of Organoborane Development

The field of organoborane chemistry was significantly advanced through the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research in this area. nih.govorgsyn.orgrsc.org His journey into the world of boranes began with a foundational study on the reaction of diborane (B8814927) with aldehydes and ketones. orgsyn.org A pivotal moment came in 1956 with the discovery of the hydroboration reaction, an observation that arose from studying the reduction of ethyl oleate (B1233923) with sodium borohydride (B1222165) and aluminum chloride. orgsyn.org This reaction, the addition of a boron-hydrogen bond across a carbon-carbon double bond, opened up a new, versatile methodology for synthesis. nih.govorgsyn.org

Initially, the synthetic utility of organoboranes was not widely recognized. orgsyn.org However, Brown and his collaborators extensively explored their chemistry, demonstrating that these compounds are remarkably versatile intermediates capable of a wide range of transformations. orgsyn.orgrsc.org This research laid the groundwork for the development of a vast array of organoborane reagents with tailored reactivity and selectivity. orgsyn.org

Foundational Role of Trialkylboranes in Contemporary Organic Synthesis

Trialkylboranes, which are organoboron compounds with three alkyl groups attached to a boron atom, are fundamental reagents in modern organic synthesis. windows.net Their utility stems primarily from the hydroboration-oxidation sequence, a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity. lookchem.comajuronline.orgnih.gov This means the hydroxyl group is added to the less substituted carbon of the double bond, a complementary outcome to other hydration methods. ajuronline.org

The hydroboration reaction itself is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. nih.gov The resulting trialkylborane can then be oxidized, typically with hydrogen peroxide in a basic solution, to yield the corresponding alcohol with retention of stereochemistry. ajuronline.orgsdsu.edu

Trialkylboranes are generally characterized by their low nucleophilicity compared to other organometallic reagents like organolithium or Grignard reagents. windows.net They are typically stable compounds that can be isolated and are tolerant of many functional groups. windows.net The boron atom in trialkylboranes possesses an empty p-orbital, making them Lewis acidic and capable of coordinating with nucleophiles to form "ate" complexes, which are key intermediates in many of their reactions. windows.net

Contextualization of Tricyclohexylborane within Sterically Hindered Organoborane Reagents

The development of organoborane chemistry quickly led to the understanding that the steric bulk of the alkyl groups on the boron atom plays a crucial role in the selectivity of hydroboration reactions. lookchem.comresearchgate.net This led to the development of a range of sterically hindered organoborane reagents designed to enhance regioselectivity and, in some cases, enantioselectivity. lookchem.com

Prominent examples of sterically hindered boranes include 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane. ajuronline.org These reagents exhibit greater selectivity for the less hindered carbon atom of an alkene compared to simpler boranes. lookchem.com 9-BBN, for instance, shows exceptional regioselectivity in the hydroboration of alkenes. lookchem.com

Tricyclohexylborane fits within this category of sterically demanding reagents. The three bulky cyclohexyl groups significantly influence its approach to a double bond, favoring addition to the least sterically encumbered position. researchgate.net While perhaps not as commonly employed as 9-BBN, its distinct steric profile provides a valuable alternative for specific synthetic challenges where a high degree of selectivity is required. The reactions involving more hindered organoboranes can be more sluggish, sometimes requiring higher temperatures to proceed at a reasonable rate. sdsu.edu

Properties of Tricyclohexylborane

The physical and spectroscopic properties of Tricyclohexylborane are important for its handling and characterization in the laboratory.

| Property | Value |

| Molecular Formula | C₁₈H₃₃B |

| Molecular Weight | 260.3 g/mol |

| Appearance | White solid |

| Melting Point | 103-105 °C |

| Boiling Point | 164-166 °C at 1 mmHg |

| Solubility | Soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. |

Spectroscopic Data of Tricyclohexylborane

Spectroscopic data is crucial for the identification and purity assessment of Tricyclohexylborane. The following table summarizes key spectroscopic features.

| Spectrum | Key Features |

| ¹H NMR | Complex multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm, corresponding to the cyclohexyl protons. |

| ¹³C NMR | Resonances in the aliphatic region characteristic of the cyclohexyl rings. |

| ¹¹B NMR | A broad singlet characteristic of a tricoordinate borane (B79455), with a chemical shift that can be influenced by the solvent. |

| IR Spectroscopy | C-H stretching and bending vibrations for the cyclohexyl groups. |

Eigenschaften

IUPAC Name |

tricyclohexylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXLNIDKIYXLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tricyclohexylborane Elaboration

Direct Hydroboration Protocols for Cyclohexene (B86901)

The most common route to tricyclohexylborane is the direct hydroboration of cyclohexene. This process involves the addition of a boron-hydrogen bond across the double bond of cyclohexene.

The hydroboration of cyclohexene is typically carried out using borane (B79455) (BH₃) in the form of a stable complex. libretexts.org Borane itself is a toxic gas that exists as a dimer, diborane (B8814927) (B₂H₆), which is pyrophoric. libretexts.orgoregonstate.edu To facilitate safer and more convenient handling, borane is complexed with Lewis bases such as tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS). thieme-connect.degoogle.com These complexes, borane-tetrahydrofuran (B86392) (BH₃•THF) and borane-dimethyl sulfide (BH₃•SMe₂), are commercially available and serve as effective sources of borane for hydroboration reactions. thieme-connect.deopenstax.org

The reaction involves the addition of one equivalent of BH₃ to three equivalents of cyclohexene, resulting in the formation of tricyclohexylborane. openstax.orglibretexts.org The process proceeds through the initial formation of dicyclohexylborane (B74569), which exists as a dimer and often precipitates from the reaction mixture. This intermediate then reacts further with cyclohexene to yield the soluble tricyclohexylborane. cardiff.ac.uknih.gov

The use of borane-dimethyl sulfide is often preferred due to its higher stability and concentration compared to borane-THF. thieme-connect.de BH₃•SMe₂ is a liquid that is stable at room temperature, whereas BH₃•THF solutions can degrade over time through ring-opening cleavage of the THF solvent, a process that can be somewhat stabilized by the presence of sodium borohydride (B1222165). thieme-connect.degoogle.com

The outcome of the hydroboration of cyclohexene is highly dependent on the reaction conditions. Key factors include the solvent, temperature, and the stoichiometry of the reactants. rsc.org

Solvent: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for hydroboration. thieme-connect.dersc.org Diethyl ether is particularly useful for the isolation of the intermediate dicyclohexylborane, as it precipitates from this solvent while tricyclohexylborane remains soluble. nih.gov Other solvents such as diglyme (B29089) can also be employed. rsc.org

Temperature: The reaction is often initiated at low temperatures, such as 0°C or even -40°C, and then allowed to warm to room temperature. cardiff.ac.ukrsc.org Controlling the temperature is crucial for managing the exothermic nature of the reaction and influencing the product distribution. For instance, the synthesis of dicyclohexylborane is typically performed at 0°C. rsc.org

Stoichiometry and Addition Mode: The ratio of cyclohexene to borane is critical in determining the final product. A 3:1 molar ratio of cyclohexene to BH₃ is required for the complete formation of tricyclohexylborane. openstax.orglibretexts.org The order and rate of addition of the reagents also significantly impact the product distribution. rsc.org

Alkene to Borane Addition: When cyclohexene is added to the borane solution, the reaction tends to proceed to the fully alkylated tricyclohexylborane. rsc.org

Borane to Alkene Addition: Conversely, the rapid addition of borane to an excess of cyclohexene can favor the formation of the intermediate dicyclohexylborane. nih.govrsc.org Slowing down the addition of borane to cyclohexene has been shown to dramatically decrease the yield of dicyclohexylborane. rsc.org

The following table summarizes the effect of stoichiometry on the hydroboration of cyclohexene with BH₃•SMe₂ in diethyl ether.

| Molar Ratio (Cyclohexene:BH₃) | Primary Product | Reference |

| 2:1 | Dicyclohexylborane | nih.govrsc.org |

| 3:1 | Tricyclohexylborane | openstax.orgnih.gov |

In many synthetic applications, tricyclohexylborane is generated in situ and used directly without isolation. cardiff.ac.uk This approach is convenient and avoids handling the potentially reactive organoborane. The hydroboration of cyclohexene with a borane complex results in the initial precipitation of the dicyclohexylborane dimer, which then dissolves as it reacts further to form tricyclohexylborane. cardiff.ac.uk The completion of the reaction can often be visually monitored by the disappearance of this solid. cardiff.ac.uk

Once formed in situ, tricyclohexylborane can be used in a variety of subsequent reactions. For example, it can be converted to cyclohexylamine (B46788) in a 33% yield (based on cyclohexene) by reaction with chloramine (B81541), although this is lower than the 49% yield reported when using pre-formed tricyclohexylborane from BH₃-THF. cardiff.ac.uk It has also been used in the synthesis of dicyclohexylmethanone. cardiff.ac.uk

Ligand Displacement and Transmetalation Strategies

Besides direct hydroboration, tricyclohexylborane can be synthesized through methods involving the displacement of other ligands or transmetalation.

Trialkylboranes can undergo alkene displacement reactions at elevated temperatures, where a less volatile alkene displaces a more volatile one. thieme-connect.de This equilibrium-driven process can be used to synthesize tricyclohexylborane. However, at high temperatures (around 150°C), tricyclohexylborane itself can undergo isomerization and other rearrangements. thieme-connect.de

Tricyclohexylborane can be readily converted into lithium tricyclohexylborohydride. This is achieved by reacting tricyclohexylborane with lithium hydride (LiH) or tert-butyllithium (B1211817). researchgate.netthieme-connect.de The reaction with tert-butyllithium is rapid even at low temperatures (-78°C) and provides the corresponding lithium trialkylborohydride in quantitative yield. researchgate.netlookchem.com The use of highly reactive lithium hydride, prepared from n-butyllithium and hydrogen, can also be effective for this conversion. google.com

Potassium tricyclohexylborohydride can also be prepared by the reaction of tricyclohexylborane with potassium hydride in THF. thieme-connect.de These trialkylborohydrides are powerful and selective reducing agents in organic synthesis.

Mechanistic Insights and Reactivity Patterns of Tricyclohexylborane

Lewis Acidity and Adduct Formation

Investigation of Boron Center Electrophilicity

The electrophilicity of the boron center in tricyclohexylborane is a defining feature of its reactivity, stemming from the electron-deficient nature of trivalent boron. The boron atom possesses a vacant p-orbital, rendering it a potent Lewis acid capable of accepting electron density from Lewis bases. libretexts.orglibretexts.org The Lewis acidity, or the thermodynamic tendency to accept an electron pair, is significantly influenced by both the electronic and steric properties of the substituents attached to the boron atom. nih.govmaynoothuniversity.ie In tricyclohexylborane, the three cyclohexyl groups are bulky, sterically shielding the boron center and modulating its accessibility to incoming nucleophiles. nih.govmaynoothuniversity.ie

Computational studies, such as calculating fluoride/hydride ion affinity (FIA/HIA) and analyzing the natural charges on the boron center, also provide insight into electrophilicity. nih.govrsc.orgrsc.org These studies have shown that while increasing steric bulk can diminish Lewis acidity by hindering adduct formation, electronic effects can concurrently increase the inherent electrophilicity of the boron atom. nih.gov This distinction between Lewis acidity (a thermodynamic measure of adduct stability) and electrophilicity (the kinetic reactivity of the Lewis acid) is crucial for understanding the reaction patterns of sterically encumbered boranes. nih.gov

Spectroscopic Characterization of Adducts and Coordination Complexes

The formation of adducts between tricyclohexylborane and various Lewis bases can be extensively studied and characterized using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Upon adduct formation, the coordination number of the boron atom changes from three to four, inducing significant changes in the electronic environment that are readily detectable by ¹¹B NMR spectroscopy. nih.govmdpi.comresearchgate.net The ¹¹B NMR chemical shift for a tetracoordinate boron in an NBH₃ environment is characteristic and confirms the formation of a B-N dative bond. nih.gov

For example, the formation of amine-borane adducts results in well-defined signals in both ¹H and ¹¹B NMR spectra. nih.gov In the ¹H NMR spectrum, signals corresponding to the protons on the Lewis base and the borane (B79455) can be observed, often with coupling constants that provide structural information, such as the ¹J(B-H) coupling in borane adducts. nih.gov Similarly, in the analysis of phosphine-borane adducts, ³¹P NMR spectroscopy is a powerful tool. wikipedia.orgresearchgate.net The coordination of a phosphine (B1218219) to the boron center causes a significant shift in the ³¹P resonance, which is sensitive to the strength of the Lewis acid-base interaction. wikipedia.org

Modern solid-state NMR techniques can also provide detailed structural information for borane adducts, especially for materials that are difficult to analyze by single-crystal X-ray diffraction. mdpi.com Techniques like heteronuclear-J-resolved spectroscopy can elucidate scalar couplings (J-coupling) between nuclei, such as ¹¹B and ³¹P, providing direct evidence of adduct formation and connectivity. mdpi.com While specific spectra for tricyclohexylborane adducts are not detailed in the provided search results, the general principles and spectroscopic signatures for borane adducts are well-established and directly applicable. nih.govresearchgate.netresearchgate.netnih.govtu-clausthal.de

Table 3.1: Representative Spectroscopic Data for Borane Adduct Characterization

| Technique | Nucleus Observed | Typical Observation for Adduct Formation | Reference |

|---|---|---|---|

| NMR Spectroscopy | ¹¹B | Shift to a higher field, characteristic of tetracoordinate boron. | nih.govmdpi.com |

| NMR Spectroscopy | ³¹P | Significant downfield shift in the ³¹P resonance upon coordination to boron. | wikipedia.orgresearchgate.net |

| NMR Spectroscopy | ¹H | Appearance of signals for the complexed Lewis base and borane moieties, potential B-H coupling. | nih.gov |

| IR Spectroscopy | N-H / B-H | Red-shift of N-H stretching bands and appearance of B-H stretching bands upon adduct formation. | nih.gov |

Oxidative Transformations of Carbon-Boron Bonds

Regioselective and Stereoselective Oxidation to Alcohols

The hydroboration-oxidation sequence results in the anti-Markovnikov addition of water across a double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This means the hydroxyl group is installed at the less substituted carbon of the original alkene. For instance, the hydroboration of cyclohexene (B86901) with a borane reagent followed by oxidation would yield cyclohexanol. The steric bulk of the borane reagent, such as in tricyclohexylborane, plays a significant role in directing the boron atom to the least sterically hindered position of the alkene.

Table 3.2: Stereochemical and Regiochemical Outcomes of Hydroboration-Oxidation

| Feature | Outcome | Mechanism Detail | Reference |

|---|---|---|---|

| Regioselectivity | Anti-Markovnikov | Boron adds to the less substituted carbon of the alkene. | libretexts.orgmasterorganicchemistry.com |

| Stereoselectivity | Syn-Addition | H and OH groups are added to the same face of the double bond. | masterorganicchemistry.comchemrxiv.orgyoutube.com |

| Stereospecificity | Retention of Configuration | The C-O bond replaces the C-B bond with the same stereochemistry. | iitk.ac.inyoutube.com |

Reactivity with Amine N-Oxides and Peroxides

The oxidation of the carbon-boron bonds in tricyclohexylborane is most commonly accomplished using an alkaline solution of hydrogen peroxide (H₂O₂). iitk.ac.inmasterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of the hydroperoxide ion (HOO⁻) on the electrophilic boron atom. libretexts.orglibretexts.org This forms a boronate intermediate. Subsequently, one of the cyclohexyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. This migration occurs with retention of the stereochemistry at the carbon atom. iitk.ac.inyoutube.com This process repeats for the remaining two C-B bonds, ultimately yielding a trialkoxyborane (borate ester), which is then hydrolyzed to the corresponding alcohol (cyclohexanol) and boric acid upon workup. iitk.ac.in

While hydrogen peroxide is a powerful oxidant, it can be unreactive with many biological molecules due to high activation energy barriers unless transition metals or specific enzymes are present. nih.gov However, its reaction with organoboranes is efficient. libretexts.orgrsc.org Studies on trialkylboranes have shown that reaction with neutral aqueous hydrogen peroxide can lead to the cleavage of C-B bonds, forming a mixture of alcohols and hydrocarbon byproducts. rsc.org For example, the reaction of tri-n-hexylborane with neutral H₂O₂ yields n-hexanol along with dimeric hydrocarbons. rsc.org The oxidation of cyclohexane (B81311) itself can be achieved via the in-situ production of H₂O₂ using supported gold-palladium nanoparticles. researchgate.net

Amine N-oxides, such as trimethylamine (B31210) N-oxide (TMAO), can also serve as oxidants for organometallic compounds. wikipedia.org TMAO is used in organometallic chemistry as a decarbonylation agent, where it oxidizes a metal-bound CO ligand. wikipedia.org While specific studies detailing the reaction of tricyclohexylborane with TMAO were not found in the search results, TMAO is known to be a product of the oxidation of trimethylamine in biological systems and can be synthesized by treating trimethylamine with hydrogen peroxide. wikipedia.orgresearchgate.net Given the established reactivity of boranes with peroxides and other oxygen-atom donors, a reaction between tricyclohexylborane and an amine N-oxide is mechanistically plausible, likely proceeding through coordination of the N-oxide oxygen to the boron center, followed by transfer of an alkyl group. The stability and reactivity of TMAO are subjects of extensive study, particularly its role as a protein stabilizer or denaturant depending on concentration. nih.govmdpi.comrsc.org

Halogen-Mediated Carbon-Boron Functionalization

The carbon-boron bond of organoboranes like tricyclohexylborane can be cleaved by halogens (halogenolysis) to form alkyl halides. rit.edulookchem.com This reaction provides a method to convert alkenes into alkyl halides with a stereochemical outcome that is complementary to other methods. However, the yields and mechanisms can be complex and are not as well-defined as the oxidation reaction. rit.edu

The reaction of organoboranes with bromine or iodine can lead to the formation of the corresponding alkyl bromides or iodides. These reactions are often performed under various conditions, and the stereochemical outcome can be influenced by the reaction parameters. While the hydroboration-oxidation sequence proceeds with retention of configuration, halogenolysis can sometimes be accompanied by rearrangements, particularly in sterically strained systems like norbornyl systems. rit.edulookchem.com

The use of boron trihalides themselves can promote halogen exchange reactions. lookchem.com For example, direct chlorinolysis of an organoborane can be promoted by boron trichloride, leading to substantially higher yields of the corresponding alkyl chloride compared to other methods. lookchem.com This highlights the role of Lewis acidic boron species in mediating the functionalization of C-B bonds.

Iodination Reactions and Alkyl Group Selectivity

The iodination of organoboranes provides a valuable route for the synthesis of alkyl iodides. In the case of unsymmetrical organoboranes, the selectivity of which alkyl group is cleaved and subsequently iodinated is of significant interest. For tricyclohexylborane, a symmetrical trialkylborane, the reaction with iodinating agents leads to the formation of cyclohexyl iodide. However, studies on mixed organoboranes containing a cyclohexyl group alongside other alkyl moieties reveal important selectivity patterns.

Research on the iodination of dicyclohexylglycosylboranes, which bear both cyclohexyl and a primary alkyl group derived from a carbohydrate, has shown that the primary alkyl group is selectively iodinated. cdnsciencepub.com This selectivity is achieved using reagents such as a combination of sodium iodide and chloramine-T, or with iodine monochloride (ICl). cdnsciencepub.comdundee.ac.uk The reaction with NaI/Chloramine-T is remarkably fast, proceeding to completion within a minute and resulting in a high yield of the primary iodoalkane. cdnsciencepub.com

The generally accepted mechanism for iodination involves the formation of an "ate" complex between the organoborane and the iodide ion. This is followed by an electrophilic attack by the iodine source (e.g., I⁺ from ICl or chloramine-T activated iodide) on the boron-carbon bond. The steric hindrance around the boron atom and the electronic properties of the alkyl groups influence the rate and selectivity of this cleavage. Primary alkyl groups are generally more susceptible to cleavage than secondary groups like cyclohexyl.

A data table summarizing the selectivity in the iodination of a mixed organoborane is presented below:

| Reagent System | Substrate | Major Product | Yield | Reference |

| NaI/Chloramine-T | Dicyclohexylglycosylborane | Primary iodoalkane | ~90% | cdnsciencepub.com |

| Iodine Monochloride | Dicyclohexylglycosylborane | Primary iodoalkane | High | cdnsciencepub.com |

Reactions with Metal Halides (e.g., Ferric Chloride, Cupric Chloride)

Tricyclohexylborane can react with various metal halides, which act as oxidizing agents, leading to the cleavage of the boron-carbon bond and the formation of halogenated organic products. Ferric chloride (FeCl₃) and cupric chloride (CuCl₂) are notable examples of such reagents.

While specific studies detailing the reaction of tricyclohexylborane with these metal halides are not abundant, the general reactivity of trialkylboranes with these reagents is understood to proceed through a redox mechanism. Ferric chloride, a strong Lewis acid, can coordinate to the boron atom, facilitating the transfer of a cyclohexyl group from boron to an iron-bound chloride or through a radical pathway initiated by the reduction of Fe(III) to Fe(II). ucwv.eduracoman.comalliancechemical.com This results in the formation of cyclohexyl chloride. The reaction with ferric chloride in the context of thrombosis models involves its ability to induce aggregation through charge-based interactions, highlighting its potent electrophilic nature. nih.govnih.govnih.gov

R₃B + 2 CuCl₂ → RCl + R₂BCl + 2 CuCl

The following table summarizes the expected products from the reaction of tricyclohexylborane with these metal halides based on general organoborane reactivity.

| Metal Halide | Expected Major Product |

| Ferric Chloride | Cyclohexyl chloride |

| Cupric Chloride | Cyclohexyl chloride |

Amination via Halogenated Nitrogen Reagents (e.g., Chloramine)

The synthesis of amines from organoboranes through amination reactions is a well-established transformation. The use of halogenated nitrogen reagents, such as chloramine (B81541) (NH₂Cl), allows for the direct conversion of a boron-carbon bond into a carbon-nitrogen bond.

The reaction of a trialkylborane with chloramine is proposed to proceed through the formation of an "ate" complex, where the nitrogen atom of chloramine coordinates to the boron atom of tricyclohexylborane. This coordination is followed by a rearrangement where a cyclohexyl group migrates from the boron to the nitrogen atom, displacing the chloride ion. Subsequent hydrolysis of the resulting aminoborane (B14716983) intermediate yields cyclohexylamine (B46788).

(C₆H₁₁)₃B + NH₂Cl → [(C₆H₁₁)₃B-NH₂Cl] → (C₆H₁₁)₂B-NH(C₆H₁₁) + Cl⁻ (C₆H₁₁)₂B-NH(C₆H₁₁) + H₂O → C₆H₁₁NH₂ + (C₆H₁₁)₂BOH

Carbon-Carbon Bond Formation Pathways

Tricyclohexylborane is a valuable reagent in the formation of new carbon-carbon bonds, offering pathways through both ionic and radical mechanisms.

Alkyl Migration Reactions in Borate (B1201080) "Ate" Complexes

A cornerstone of organoborane chemistry is the formation of tetracoordinate borate "ate" complexes upon reaction with nucleophiles. baranlab.org These "ate" complexes are key intermediates in a multitude of carbon-carbon bond-forming reactions, where an alkyl group from the boron atom migrates to an adjacent electrophilic center.

In the context of tricyclohexylborane, the addition of a carbanionic reagent, such as an organolithium compound, results in the formation of a lithium tricyclohexylalkylborate "ate" complex. If the incoming nucleophile possesses a suitable leaving group, a 1,2-migration of a cyclohexyl group from the boron to the carbon atom of the nucleophile can occur. This process is fundamental to many synthetic applications of organoboranes. The driving force for this migration is the formation of a more stable neutral borane derivative and the expulsion of the leaving group. The general structure of these "ate" complexes involves a central boron atom bonded to four organic groups, with a formal negative charge on the boron, which is counterbalanced by a cation, typically from the organometallic reagent used. baranlab.org

Free-Radical Initiated Coupling Reactions (e.g., with β-Nitrostyrenes and Alkyl Iodides)

Tricyclohexylborane can effectively participate in free-radical initiated coupling reactions to form new carbon-carbon bonds. ntnu.edu.twnih.govorganic-chemistry.org A notable example is its reaction with β-nitrostyrenes in the presence of a radical initiator, such as oxygen in the air. ntnu.edu.twnih.govorganic-chemistry.org This reaction proceeds via a radical chain mechanism. An alkyl radical, generated from the reaction of tricyclohexylborane with the initiator, adds to the β-position of the β-nitrostyrene. The resulting benzylic radical intermediate then eliminates a nitrite (B80452) radical to form a new alkene product.

Furthermore, tricyclohexylborane can mediate the coupling of alkyl iodides with β-nitrostyrenes. ntnu.edu.twnih.govorganic-chemistry.org In this process, the trialkylborane acts as a radical initiator and transfer agent. The reaction is typically initiated by the presence of a small amount of oxygen. The trialkylborane reacts with oxygen to generate an alkyl radical, which then abstracts an iodine atom from the alkyl iodide to produce a new alkyl radical. This new radical then participates in the coupling reaction with β-nitrostyrene as described above. These reactions are often high-yielding and proceed under mild conditions. organic-chemistry.org

The following table presents examples of yields for the coupling of β-nitrostyrene with different radicals generated in the presence of triethylborane, a close analog of tricyclohexylborane.

| β-Nitrostyrene Reactant | Alkyl Iodide | Product Alkene Yield | Reference |

| (E)-β-Nitrostyrene | None | High | nih.gov |

| (E)-β-Nitrostyrene | sec-Alkyl Iodide | Medium to High | nih.gov |

| (E)-β-Nitrostyrene | tert-Alkyl Iodide | Medium to High | nih.gov |

Reactions with Organometallic Reagents (e.g., Lithioalkynes)

The reaction of tricyclohexylborane with organometallic reagents, such as lithioalkynes (lithium acetylides), provides a powerful method for the synthesis of alkynylated compounds. This transformation proceeds through the formation of a borate "ate" complex. rug.nl

Rearrangement and Isomerization Processes of Tricyclohexylborane

The study of rearrangement and isomerization processes in organoboranes has been a significant area of research, revealing the mobility of the boron atom along carbon skeletons under thermal influence. Tricyclohexylborane, as a trialkylborane derived from a cyclic olefin, exhibits characteristic behaviors in this regard, primarily driven by thermal energy.

Thermal Isomerization of Alkyl Groups on Boron

Trialkylboranes, including tricyclohexylborane, are generally stable at room temperature but undergo isomerization at elevated temperatures, typically above 100°C. google.com This process involves the migration of the boron atom from its initial position on the cyclohexyl ring to other carbon atoms. The isomerization is a thermodynamically controlled process, leading to an equilibrium mixture of isomeric organoboranes. The driving force for this rearrangement is the movement of the boron atom to the least sterically hindered position on the alkyl group. google.com

In the context of tricyclohexylborane, if the boron is initially attached to a secondary carbon atom within the cyclohexane ring, thermal treatment can facilitate its migration to other positions. This phenomenon is particularly relevant when considering substituted cyclohexyl groups, where the boron atom can move along the carbon chain, effectively isomerizing the alkyl substituent. For instance, in organoboranes derived from 1-methylcyclohexene, heating causes the boron atom to migrate from the ring to the exocyclic methyl group, ultimately forming a primary alkylborane. acs.org This demonstrates the principle that the boron atom seeks the most stable, least crowded position available.

The isomerization process is significantly influenced by the presence of even small amounts of boron-hydrogen (B-H) bonds, which act as catalysts. wikipedia.org The presence of a slight excess of diborane (B8814927) or other hydroborating agents can enhance the rate of isomerization. wikipedia.org The general temperature range for these isomerizations is between 80°C and 300°C. wikipedia.org

The table below summarizes the general conditions and outcomes of thermal isomerization in trialkylboranes, which are applicable to tricyclohexylborane.

| Parameter | Description |

| Compound Type | Trialkylboranes (including Tricyclohexylborane) |

| Condition | Elevated temperatures (typically >100°C) |

| Driving Force | Thermodynamic stability |

| Outcome | Migration of the boron atom to the least sterically hindered carbon |

| Catalyst | Boron-hydrogen (B-H) moieties |

Mechanistic Studies of Boron Migration

The prevailing mechanism for the thermal isomerization of trialkylboranes is the elimination-addition mechanism, also known as dehydroboration-hydroboration. acs.orgacs.org This multi-step process involves the intramolecular elimination of a boron-hydride (B-H) species from the trialkylborane, which results in the formation of an intermediate alkene and a dialkylborane hydride. Subsequently, the dialkylborane hydride undergoes a rapid re-addition (hydroboration) to the newly formed double bond. This re-addition can occur at a different position on the carbon skeleton, leading to the apparent migration of the boron atom.

The key steps of the dehydroboration-hydroboration mechanism are as follows:

Dehydroboration (Elimination): A cyclohexyl group on the tricyclohexylborane eliminates a hydrogen atom from a carbon adjacent to the B-C bond, forming cyclohexene and a dicyclohexylborane (B74569) hydride species. This is a reversible process.

Hydroboration (Re-addition): The dicyclohexylborane hydride then adds across the double bond of the cyclohexene intermediate. The boron atom can add to either carbon of the original double bond, leading to the formation of an isomeric organoborane.

This sequence of elimination and re-addition repeats, allowing the boron atom to effectively "walk" along the carbon chain until the most thermodynamically stable isomer is predominantly formed. libretexts.org For an unsubstituted tricyclohexylborane, this process would lead to an equilibrium mixture of isomers where the boron is attached to different carbons of the cyclohexane ring. However, in a perfectly symmetrical and unsubstituted cyclohexane ring, the initial and final products would be indistinguishable unless isotopic labeling were used. The significance of this mechanism becomes more apparent with substituted cyclohexyl rings, where it explains the migration of the boron atom to less substituted positions. acs.org

Studies on organoboranes derived from various cyclic olefins have provided strong evidence for this mechanism. acs.orgacs.org The fact that the isomerization is catalyzed by species containing B-H bonds further supports the dehydroboration-hydroboration pathway. wikipedia.org

The table below outlines the key features of the mechanistic steps involved in boron migration.

| Mechanistic Step | Description | Intermediate Species |

| Dehydroboration | Elimination of a B-H moiety from the alkyl group. | Alkene (e.g., Cyclohexene) and a dialkylborane hydride. |

| Hydroboration | Re-addition of the B-H moiety across the double bond of the alkene. | Isomeric trialkylborane. |

Strategic Applications of Tricyclohexylborane in Organic Synthesis

Stereoselective and Regioselective Synthesis of Organic Scaffolds

The spatial arrangement of atoms, or stereochemistry, and the specific location of bond formation, or regioselectivity, are fundamental aspects of chemical synthesis. quora.com Tricyclohexylborane excels in providing control over these factors, particularly in the functionalization of alkenes.

Hydroxylation, the introduction of a hydroxyl (-OH) group, is a key transformation in organic synthesis. scripps.eduaakash.ac.inchemistrynotmystery.com The hydroboration-oxidation sequence is a powerful method for the hydration of alkenes. openstax.orgdokumen.pub In this two-step process, the borane (B79455) reagent adds across the double bond (hydroboration), and subsequent oxidation replaces the boron atom with a hydroxyl group. openstax.orgdokumen.pubmasterorganicchemistry.com

For instance, the reaction of one molar equivalent of borane (BH3) with three molar equivalents of cyclohexene (B86901) yields tricyclohexylborane. openstax.orgdokumen.pub Treatment of this intermediate with hydrogen peroxide in a basic solution leads to the formation of three equivalents of cyclohexanol. openstax.orgdokumen.pub

A study on the hydroboration of α-pinene provides a clear example of sterically-controlled addition. The bulky methyl group on one face of the α-pinene molecule directs the hydroboration to the opposite, less hindered face. libretexts.orglibretexts.org

Table 1: Regioselectivity in Hydroboration-Oxidation

| Alkene | Product of Hydroboration-Oxidation | Regioselectivity |

|---|---|---|

| 1-Hexene | 1-Hexanol | anti-Markovnikov |

| Styrene | 2-Phenylethanol | anti-Markovnikov |

This table illustrates the typical anti-Markovnikov selectivity observed in the hydroboration-oxidation of various alkenes, a reaction where tricyclohexylborane can be employed.

The stereochemical outcome of the hydroboration-oxidation reaction is a direct consequence of the concerted, four-centered transition state of the hydroboration step. masterorganicchemistry.comlibretexts.orglibretexts.org This mechanism ensures that the boron and hydrogen atoms are delivered to the same side of the double bond, resulting in a syn-addition. libretexts.orglibretexts.orgyoutube.com Since the subsequent oxidation of the carbon-boron bond with reagents like hydrogen peroxide proceeds with retention of configuration, the stereochemistry established in the hydroboration step is faithfully transferred to the final alcohol product. libretexts.orglibretexts.orgyoutube.com

This predictable stereocontrol is a significant advantage in the synthesis of molecules with defined three-dimensional structures. For example, the hydroboration-oxidation of 1-methylcyclopentene (B36725) yields trans-2-methylcyclopentanol (B1328918) exclusively, a direct result of the syn-addition of the borane and subsequent retention of stereochemistry.

Table 2: Stereochemical Outcome of Hydroboration-Oxidation

| Starting Alkene | Key Intermediate | Final Product | Stereochemical Description |

|---|---|---|---|

| 1-Methylcyclopentene | trans-2-Methylcyclopentylborane | trans-2-Methylcyclopentanol | Syn-addition |

| cis-2-Butene | (meso)-2,3-Butanediol derivative | (meso)-2,3-Butanediol | Syn-addition |

This table demonstrates the syn-stereoselectivity of the hydroboration-oxidation reaction, a key feature when using boranes like tricyclohexylborane.

Facilitation of Carbon Skeleton Elaboration

Tricyclohexylborane is not only a reagent for introducing functional groups but also a tool for constructing more complex carbon frameworks.

The organoboranes formed from the hydroboration of alkenes and alkynes are versatile intermediates for carbon-carbon bond formation. organic-chemistry.orgmdpi.com Tricyclohexylborane can react with (E)-β-nitrostyrenes in the presence of air to produce trans-alkenes in high yields. organic-chemistry.org This reaction highlights the utility of organoboranes in the synthesis of substituted alkenes. organic-chemistry.org

The functionalization of alkynes using borane reagents is a powerful method for creating stereodefined vinylboranes. redalyc.org These intermediates can then be used in a variety of cross-coupling reactions to generate highly substituted alkenes. redalyc.org For example, the hydroboration of terminal alkynes followed by subsequent reactions can lead to the formation of trisubstituted alkenes with excellent regio- and stereoselectivity. organic-chemistry.org

Organoboranes derived from tricyclohexylborane can be converted into other functional groups besides alcohols. Treatment of trialkylboranes with reagents like ferric chloride can lead to the formation of alkyl chlorides. oup.com

The synthesis of amines from alkyl halides is a common transformation. chemguide.co.ukpressbooks.pubmsu.edu While direct alkylation of ammonia (B1221849) can lead to mixtures of primary, secondary, and tertiary amines, methods involving organoboranes can offer more controlled routes. pressbooks.pub The carbon-boron bond of an organoborane can be converted to a carbon-nitrogen bond.

Utilization as a Precursor in Borane Reagent Development

Tricyclohexylborane itself is a product of the hydroboration of cyclohexene with borane. thieme-connect.deresearchgate.net The steric and electronic properties of trialkylboranes can be tuned by changing the alkyl groups. thieme-connect.de The bulky nature of the cyclohexyl groups in tricyclohexylborane makes it a less reactive hydroborating agent compared to less hindered boranes. This property can be exploited in the development of more selective borane reagents. For instance, hindered trialkylboranes can undergo isomerization at elevated temperatures, with the boron atom migrating to the least hindered position. thieme-connect.de This behavior is a key consideration in the design and application of borane-based reagents for specific synthetic challenges.

Generation of Sterically Hindered Hydridoboranes

The reaction of trialkylboranes with metal hydrides provides a general and effective method for the synthesis of lithium trialkylhydridoborates. These compounds are potent and selective reducing agents. The synthesis involves the straightforward addition of a metal hydride, such as lithium hydride, to a solution of the trialkylborane.

In the case of tricyclohexylborane, its reaction with a metal hydride, such as lithium hydride in tetrahydrofuran (B95107) (THF), is anticipated to yield lithium tricyclohexylhydridoborate. The significant steric hindrance provided by the three cyclohexyl groups surrounding the boron center is a defining feature of this hydridoborane. This steric bulk is crucial in controlling the selectivity of its subsequent reactions, particularly in the reduction of carbonyl compounds where it can exhibit high degrees of facial selectivity.

While the direct synthesis of dicyclohexylborane (B74569), a related sterically hindered dialkylborane, is well-established through the hydroboration of cyclohexene with borane, the formation of tricyclohexylborane itself requires forcing conditions due to the steric crowding. oregonstate.edu The subsequent conversion of tricyclohexylborane to its corresponding hydridoborane follows the general principle of reacting a trialkylborane with a metal hydride source. sigmaaldrich.comlibretexts.orgpsgcas.ac.in

The general reaction for the formation of a lithium trialkylhydridoborate is as follows:

R₃B + LiH → Li[R₃BH]

Where R = Cyclohexyl

The resulting tricyclohexylhydridoborate possesses a highly nucleophilic hydride, the reactivity of which is tempered by the steric shield of the cyclohexyl groups. This makes it a valuable tool for specific synthetic transformations where control of stereochemistry is paramount.

Synthesis of Advanced Reducing Agents (Borohydrides)

The synthesis of advanced reducing agents in the form of modified borohydrides allows for fine-tuning of reactivity and selectivity in chemical reductions. libretexts.orglibretexts.orglumenlearning.comquora.commasterorganicchemistry.com Tricyclohexylborane is an excellent precursor for creating a highly selective and sterically demanding borohydride (B1222165). The addition of a hydride source to tricyclohexylborane results in the formation of a tetracoordinate boron species, specifically a trialkylborohydride.

These modified borohydrides are more powerful reducing agents than sodium borohydride but are generally considered more selective and safer to handle than lithium aluminum hydride. The nature of the alkyl groups on the boron atom significantly influences the reducing properties of the resulting borohydride. Electron-donating alkyl groups enhance the hydridic character of the B-H bond, increasing its reducing power. Conversely, bulky alkyl groups, such as the cyclohexyl groups in tricyclohexylborane, create a sterically hindered environment around the hydride, leading to enhanced selectivity in reductions.

The table below illustrates the conceptual placement of lithium tricyclohexylhydridoborate among other common borohydride reducing agents, highlighting the impact of steric hindrance on selectivity.

Table 1: Comparison of Borohydride Reducing Agents

| Reducing Agent | Formula | Key Characteristics | Primary Applications |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild and selective, soluble in protic solvents. | Reduction of aldehydes and ketones. |

| Lithium Borohydride | LiBH₄ | Stronger reducing agent than NaBH₄, soluble in ethers. | Reduction of esters, aldehydes, and ketones. |

| Lithium Triethylborohydride | Li[Et₃BH] | Highly reactive and powerful reducing agent ("Super-Hydride®"). | Reduction of hindered carbonyls, alkyl halides, and epoxides. |

| Lithium Tricyclohexylhydridoborate | Li[(C₆H₁₁)₃BH] | Highly sterically hindered, expected to be very selective. | Stereoselective reduction of carbonyls. |

The synthesis of lithium tricyclohexylhydridoborate from tricyclohexylborane provides a reagent that is particularly useful for diastereoselective and enantioselective reductions of prochiral ketones and other sterically demanding substrates.

Scope and Limitations in Specific Catalytic Systems

The utility of tricyclohexylborane in transition metal-catalyzed reactions is significantly influenced by its steric properties. While its bulk can be advantageous in some contexts, it often imposes limitations on its reactivity, particularly in catalytic cycles that require the transfer of the cyclohexyl group.

In palladium-catalyzed cross-coupling reactions , tricyclohexylborane has shown notable limitations. For instance, in the PEPPSI-catalyzed acylative cross-coupling of activated amides with trialkylboranes, no reaction was observed with tricyclohexylborane. mdpi.com This lack of reactivity is attributed to the failure of the transmetalation step, where the bulky secondary-alkyl (cyclohexyl) group cannot efficiently transfer from the boron atom to the palladium center. mdpi.comrsc.orglibretexts.orgrsc.orgunistra.frchemrxiv.org A similar lack of reactivity was observed in a palladium-catalyzed three-component reaction involving 3-(pinacolatoboryl)allyl acetates, aldehydes, and organoboranes, where tricyclohexylborane failed to participate in the coupling. acs.org This steric hindrance is a recurring theme that limits the application of tricyclohexylborane in many standard palladium-catalyzed cross-coupling protocols. mdpi.com

In nickel-catalyzed reactions , which can sometimes accommodate more sterically demanding substrates than palladium, the use of bulky trialkylboranes is still challenging. While nickel catalysts have been developed for the alkylation of carbonyl compounds with various trialkylboranes, the efficiency can be substrate-dependent. kyoto-u.ac.jpnih.gov The significant steric bulk of tricyclohexylphosphine, a ligand analogous in size to the groups on tricyclohexylborane, has been shown to be effective in nickel-catalyzed silylation reactions, suggesting that with the right catalyst design, reactions involving bulky organoboranes might be feasible. nih.gov However, competitive side reactions like β-hydride elimination can be a concern with secondary alkyl groups. kyoto-u.ac.jp

Regarding rhodium-catalyzed reactions , the steric profile of ligands and substrates plays a crucial role in determining the outcome and selectivity of transformations such as hydrogenations and cycloadditions. nih.govemory.edudiva-portal.orgmdpi.comresearchgate.net While specific examples detailing the extensive use of tricyclohexylborane in rhodium catalysis are not prevalent in the literature, the general principles suggest that its steric bulk would likely hinder its participation in catalytic cycles that require its coordination and subsequent transfer of a cyclohexyl group to the metal center. The diastereoselectivity of rhodium-catalyzed reactions is often highly dependent on the steric nature of the reactants. mdpi.com

The following table summarizes the observed and expected reactivity of tricyclohexylborane in different catalytic systems based on current research findings.

Table 2: Reactivity of Tricyclohexylborane in Catalytic Systems

| Catalytic System | Reaction Type | Reactivity of Tricyclohexylborane | Reason for Observed Reactivity | Reference(s) |

|---|---|---|---|---|

| Palladium (PEPPSI catalyst) | Acylative Cross-Coupling | No reaction | Failure of transmetalation due to steric hindrance. | mdpi.com |

| Palladium | Three-Component Coupling | No reaction | Steric hindrance preventing participation in the coupling. | acs.org |

| Nickel | Carbonyl Alkylation | Potentially low reactivity | Steric bulk may hinder transmetalation and favor side reactions. | kyoto-u.ac.jpnih.gov |

| Rhodium | Various (e.g., Cycloaddition) | Expected to be limited | Steric hindrance likely to impede coordination and group transfer. | mdpi.com |

Theoretical and Computational Investigations of Tricyclohexylborane Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity

DFT Calculations on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a primary computational tool used to investigate the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. researchgate.netmdpi.comyoutube.com This allows for the mapping of reaction pathways and the determination of activation energies. However, a detailed search did not yield any specific studies that apply DFT calculations to map out reaction pathways or characterize transition states for reactions involving tricyclohexylborane. One study on the hydroboration of cyclic dienes briefly mentions a high calculated energy barrier (20.4 kcal/mol) for a reaction involving tricyclohexylborane, attributing it to the steric effect of the cyclohexyl substituents, but does not provide the detailed pathway or transition state analysis required. researchgate.net

Analysis of Steric and Electronic Effects on Boron Reactivity

Computational methods are frequently used to separate and quantify the influence of steric and electronic effects on the reactivity of molecules. mdpi.comresearchgate.net Steric effects arise from the spatial arrangement and bulk of atoms, while electronic effects relate to the distribution of electron density. nih.govbris.ac.uk The bulky nature of the three cyclohexyl groups in tricyclohexylborane is expected to significantly hinder the approach of reactants to the electron-deficient boron center, a key feature of triorganoborane chemistry. wikipedia.org A computational study on mercury(II) bis(N,N-dicyclohexyldithiocarbamato) confirms that cyclohexyl groups are sterically demanding and can preclude certain molecular associations that are possible with smaller alkyl groups. mdpi.com However, no dedicated computational analysis quantifying the specific steric and electronic contributions to the reactivity of tricyclohexylborane could be located.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into conformational changes and the dynamic behavior of chemical systems. nih.govnih.gov For tricyclohexylborane, such simulations would be valuable for understanding the flexibility of the cyclohexyl rings and their rotational behavior around the B-C bonds. This analysis would reveal the most stable conformations and the energy barriers between them. Despite the utility of this method, no published MD simulations or detailed computational conformational analyses for tricyclohexylborane were found.

Predictive Modeling for Novel Reactivity and Selectivity

Predictive modeling, often employing machine learning, is an emerging field in chemistry that aims to forecast reaction outcomes, including feasibility and selectivity, for new substrates. nih.govresearchgate.net These models are trained on large datasets of known reactions to learn the complex interplay of factors governing reactivity. Currently, there are no available predictive models specifically developed or trained to predict the novel reactivity or selectivity of reactions involving tricyclohexylborane.

Q & A

Q. What are the standard synthetic procedures for tricyclohexylborane, and how can experimental parameters be optimized for yield and purity?

Tricyclohexylborane is synthesized via hydroboration of cyclohexene using borane (BH₃) in solvents like tetrahydrofuran (THF) or diethyl ether. A stoichiometric ratio of 3:1 (cyclohexene: BH₃) ensures complete conversion to the trialkylborane product . Isolation involves filtering insoluble dicyclohexylborane (kinetic product) and concentrating the filtrate to recover tricyclohexylborane (thermodynamic product). Yield optimization requires controlled reagent addition rates and reaction times to favor tricyclohexylborane formation, as rapid borane addition promotes bridged dicyclohexylborane intermediates . Purity is confirmed via recrystallization and spectroscopic analysis (e.g., ¹¹B NMR at +81 ppm for tricyclohexylborane) .

Q. How is tricyclohexylborane characterized using spectroscopic methods?

Key characterization techniques include:

- FT-IR : Peaks for terminal B–Ht (2600–2500 cm⁻¹), bridged B–Hb (1600–1500 cm⁻¹), and B–C bonds (1200–800 cm⁻¹). Absence of C=C stretches (1800–1700 cm⁻¹) confirms complete hydroboration .

- ¹¹B NMR : Tricyclohexylborane exhibits a distinct signal at +81 ppm in solution, whereas bridged dicyclohexylborane appears at +29 ppm .

- Solid-state NMR : Differentiates between B–H–B bridged species and unbridged boranes, resolving ambiguities in product identity .

Advanced Research Questions

Q. What factors influence the product distribution between dicyclohexylborane and tricyclohexylborane in hydroboration reactions?

Product distribution is governed by kinetic vs. thermodynamic control. Rapid borane addition favors dicyclohexylborane (R₂BH)₂, a kinetic product stabilized by B–H–B bridging. Prolonged reaction times or excess cyclohexene drive conversion to tricyclohexylborane (thermodynamic product) . Solvent choice (e.g., diethyl ether vs. diglyme) also modulates solubility and reaction pathways. DFT calculations (B3LYP/6-311++G) reveal a high activation barrier (~20.4 kcal mol⁻¹) for the third hydroboration step due to steric hindrance, explaining the slow formation of tricyclohexylborane .

Q. How can computational methods like DFT elucidate reaction pathways and steric effects in tricyclohexylborane synthesis?

Density functional theory (DFT) simulations at the B3LYP/6-311++G level quantify steric barriers during cyclohexene addition to borane intermediates. For example, the third hydroboration step exhibits a 20.4 kcal mol⁻¹ barrier, attributed to crowding from cyclohexyl substituents . These models predict regioselectivity and explain experimental observations, such as preferential formation of bridged intermediates. Computational data should be cross-validated with experimental kinetic studies and spectroscopic evidence (e.g., ¹¹B NMR) to resolve discrepancies .

Q. What are the common contradictions in reported data on tricyclohexylborane's reactivity, and how can they be resolved methodologically?

Discrepancies often arise from solvent effects, incomplete hydroboration, or misassignment of spectroscopic signals. For example, FT-IR alone cannot distinguish between R₂BHBH₃ and unbridged R₂BH species, necessitating complementary solid-state NMR analysis . To resolve contradictions, researchers should:

- Replicate experiments under strictly controlled conditions (e.g., anaerobic synthesis to prevent oxidation).

- Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways.

- Compare computational predictions (e.g., DFT-derived vibrational frequencies) with experimental spectra .

Methodological Guidance for Addressing Research Gaps

Q. How can researchers design experiments to probe the steric and electronic effects of tricyclohexylborane in catalytic applications?

Systematic studies should vary substituents on borane analogs (e.g., replacing cyclohexyl with smaller/larger groups) and monitor reactivity changes using kinetic assays and spectroscopic profiling. For electronic effects, employ Hammett parameters or computational electrostatic potential maps to correlate substituent effects with reaction rates .

Q. What strategies ensure reproducibility in tricycloclohexylborane synthesis and characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.